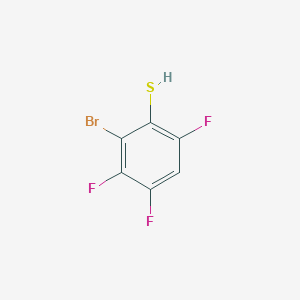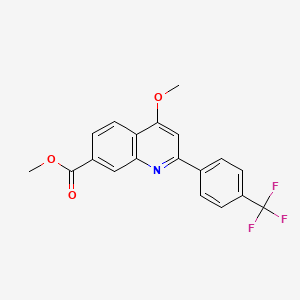
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate is a quinoline derivative with a trifluoromethyl group and a methoxy group attached to its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, making them useful in various chemical reactions.
Biology: The biological potential of this compound includes its use as a probe in biological studies. Its fluorescence properties can be utilized in imaging techniques to study cellular processes.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products.
作用機序
The mechanism by which Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Methyl 4-methoxy-2-(trifluoromethyl)quinoline-7-carboxylate: Similar structure but lacks the phenyl group.
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-6-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-5-carboxylate: Similar structure but with a different position of the carboxylate group.
Uniqueness: The uniqueness of Methyl 4-methoxy-2-(4-(trifluoromethyl)phenyl)quinoline-7-carboxylate lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H14F3NO3 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
methyl 4-methoxy-2-[4-(trifluoromethyl)phenyl]quinoline-7-carboxylate |
InChI |
InChI=1S/C19H14F3NO3/c1-25-17-10-15(11-3-6-13(7-4-11)19(20,21)22)23-16-9-12(18(24)26-2)5-8-14(16)17/h3-10H,1-2H3 |
InChIキー |
TYTKASGPZGDYEW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC2=C1C=CC(=C2)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


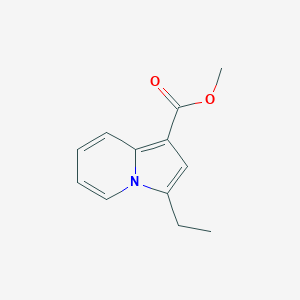
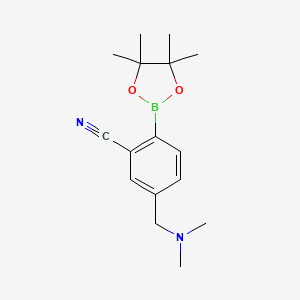
![2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)
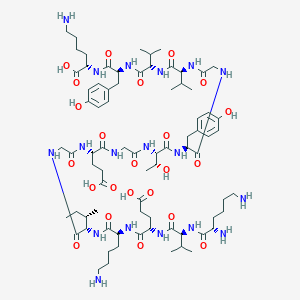


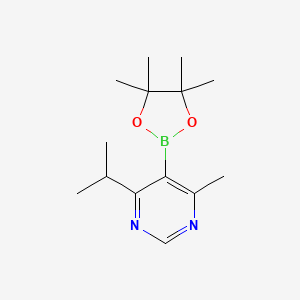
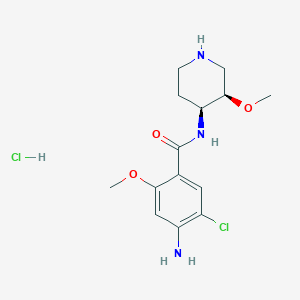
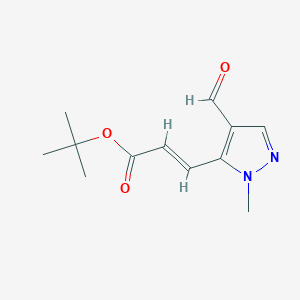


![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)
![2-Pyridinamine, N-[(2-fluorophenyl)methyl]-3-nitro-](/img/structure/B15364374.png)
